molecular formula C12H13N3 B13883861 N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine

N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine

Cat. No.: B13883861
M. Wt: 199.25 g/mol
InChI Key: NHOSGWFUHSLYJA-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine is a compound that belongs to the class of heterocyclic amines. This compound features a pyrrole ring fused to an indole structure, making it an interesting subject for various chemical and biological studies. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a potential candidate for numerous applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good yields.

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or indole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated pyrrole or indole rings. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various organic reactions and can be used to study reaction mechanisms.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. It is studied for its effects on cellular pathways and its ability to modulate biological processes.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or dyes. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific indole-pyrrole fusion, which imparts distinct chemical and biological properties. This fusion allows for unique interactions with molecular targets and provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-4-amine

InChI

InChI=1S/C12H13N3/c1-3-10-9(6-8-13-10)11(4-1)15-12-5-2-7-14-12/h1,3-4,6,8,13H,2,5,7H2,(H,14,15)

InChI Key

NHOSGWFUHSLYJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC2=CC=CC3=C2C=CN3

Origin of Product

United States

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